molecular formula C8H5IN2O2 B8177622 7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid

7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B8177622
M. Wt: 288.04 g/mol
InChI Key: ZZCLMSCZQCAMBN-UHFFFAOYSA-N
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Description

7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that contains both iodine and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the iodination of pyrazolo[1,5-a]pyridine-3-carboxylic acid. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or other derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 7-substituted pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives.

    Oxidation: Formation of carboxylates or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: Investigated for its activity against various biological targets, including enzymes and receptors.

    Chemical Biology: Utilized in the design of probes for studying biological pathways.

    Industrial Applications: Employed in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyridine-3-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.

    7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid: Similar structure but with bromine instead of iodine, leading to variations in chemical properties and reactivity.

    7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid:

Uniqueness

7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential for halogen bonding. This makes it a valuable compound for designing new molecules with specific biological activities.

Properties

IUPAC Name

7-iodopyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-7-3-1-2-6-5(8(12)13)4-10-11(6)7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCLMSCZQCAMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C(=C1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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